molecular formula C9H11NO B1310459 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58960-13-7

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1310459
CAS RN: 58960-13-7
M. Wt: 149.19 g/mol
InChI Key: YKPYSZOCOIUSEZ-UHFFFAOYSA-N
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Description

“2-Methyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C9H11NO . It is a benzoxazine derivative, which is a heterocyclic building block for various natural and synthetic organic compounds .


Synthesis Analysis

The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives has been reported in several studies . For example, one study describes the synthesis of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine can be represented by the InChI code: 1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine include a molecular weight of 149.19 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine has been widely used in chemical syntheses. For example, it has been employed in the synthesis of benzoxazinyl pyrazolone arylidenes, which exhibit potent antimicrobial and antioxidant properties (Sonia et al., 2013). Additionally, its derivatives have been explored for the creation of fused and spiro 1,4-benzoxazine compounds, with applications in various chemical contexts (Moustafa, 2005).

Biological Activities

In the realm of biological activities, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives have shown a range of biological applications. A study revealed its role in synthesizing enantiomers of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides, which have potential uses in various biological contexts (Breznik et al., 1998). Furthermore, substituted 4-(3-alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines have been synthesized, hintingat possible applications in biology and medicine (Mizar & Myrboh, 2006).

Novel Synthesis Methods

Innovative synthesis methods for 3,4-dihydro-2H-1,4-benzoxazines, a category that includes 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine, have been developed. These methods have significant implications in both pharmaceutical and material sciences. For instance, a study described a new synthesis method for various 3,4-dihydro-2H-1,4-benzoxazine derivatives, demonstrating the versatility of this compound in synthetic chemistry (詹淑婷, 2012).

Potential in Pharmaceutical Applications

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown potential in pharmaceutical applications. For example, enantioselective synthesis methods for these derivatives have been developed, which are crucial for creating specific pharmaceutical agents (Hrast et al., 1999). Additionally, some derivatives have been evaluated for their cardiovascular effects, indicating their potential as antihypertensive agents (Touzeau et al., 2003).

Agricultural and Environmental Applications

In the agricultural sector, 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been synthesized and evaluated for their pesticidal activity. These compounds show promise as insect growth regulators and fungicides, indicating their potential utility in pest control (Shakil et al., 2010). Moreover, environmentally friendly synthesis methods for these derivatives have been explored, highlighting the compound's role in green chemistry (Albanese et al., 2003).

properties

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPYSZOCOIUSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439163
Record name 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

CAS RN

58960-13-7
Record name 3,4-Dihydro-2-methyl-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58960-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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